molecular formula C11H17NO B13269014 N-(butan-2-yl)-3-methoxyaniline

N-(butan-2-yl)-3-methoxyaniline

Cat. No.: B13269014
M. Wt: 179.26 g/mol
InChI Key: KKZIEMDVGFASBI-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-methoxyaniline is an organic compound that belongs to the class of anilines It features a methoxy group attached to the benzene ring and a butan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with butan-2-yl halide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The methoxy group and the butan-2-yl group play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3-methoxyphenylamine
  • N-(butan-2-yl)-4-methoxyaniline
  • N-(butan-2-yl)-2-methoxyaniline

Uniqueness

N-(butan-2-yl)-3-methoxyaniline is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. The butan-2-yl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-butan-2-yl-3-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-9(2)12-10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3

InChI Key

KKZIEMDVGFASBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=CC=C1)OC

Origin of Product

United States

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